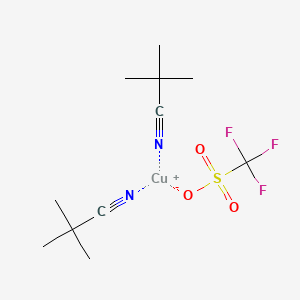
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine is a complex organometallic compound that features iridium as the central metal ion. This compound is known for its unique chemical properties, including high thermal stability and luminescence, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
It is known to be a precursor to a wide range of oled emitters .
Result of Action
The result of the action of Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium is the formation of OLED emitters . These emitters are responsible for the light production in OLED devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:
Ligand Preparation: The 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is synthesized through a series of organic reactions, including halogenation and coupling reactions.
Coordination Reaction: The ligand is then reacted with an iridium precursor, such as iridium(III) chloride hydrate, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) complexes.
Applications De Recherche Scientifique
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high luminescence efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-phenylpyridinato)iridium(III): Known for its use in OLEDs.
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another luminescent iridium complex used in optoelectronics.
Iridium(III) chloride hydrate: A common precursor in the synthesis of various iridium complexes.
Uniqueness
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine stands out due to its unique combination of high thermal stability, luminescence, and versatility in chemical reactions. Its specific ligand structure imparts distinct electronic properties, making it particularly effective in applications requiring high luminescence efficiency and stability.
Propriétés
IUPAC Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H5F3N.2ClH.2Ir/c4*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;;;;/h4*1-2,4-6H;2*1H;;/q4*-1;;;2*+3/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYLIYAPWLOTI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl2F12Ir2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1288.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)











